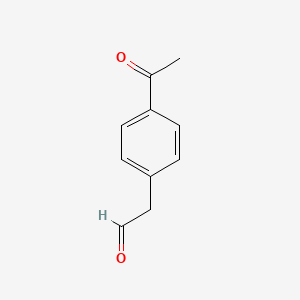
(4-Acetylphenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Acetylphenyl)acetaldehyde is an organic compound that belongs to the class of aromatic aldehydes and ketones. It features both an aldehyde group and a ketone group attached to a benzene ring, making it a versatile compound in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Acetylphenyl)acetaldehyde can be synthesized through several methods:
Friedel-Crafts Acylation: This method involves the acylation of benzene derivatives using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation of Alcohols: Primary alcohols can be oxidized to aldehydes using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Cleavage of Alkenes: Alkenes can be cleaved using ozonolysis to form aldehydes and ketones.
Industrial Production Methods
In an industrial setting, this compound can be produced through large-scale oxidation processes or catalytic acylation reactions, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Acetylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction with agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the aldehyde group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (for nitration), Br2 (for bromination)
Major Products
Oxidation: (4-Acetylphenyl)acetic acid
Reduction: (4-Acetylphenyl)ethanol
Substitution: Various substituted derivatives depending on the substituent used
Aplicaciones Científicas De Investigación
(4-Acetylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (4-Acetylphenyl)acetaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive and can form various adducts with nucleophiles. The ketone group can undergo nucleophilic addition reactions, forming hemiacetals and acetals in the presence of alcohols.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: Similar in structure but lacks the acetyl group.
Acetophenone: Contains a ketone group but lacks the aldehyde group.
4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of an acetyl group.
Uniqueness
(4-Acetylphenyl)acetaldehyde is unique due to the presence of both an aldehyde and a ketone group on the aromatic ring, making it a versatile intermediate in organic synthesis and various chemical reactions.
Propiedades
Número CAS |
343866-28-4 |
|---|---|
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
2-(4-acetylphenyl)acetaldehyde |
InChI |
InChI=1S/C10H10O2/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5,7H,6H2,1H3 |
Clave InChI |
HKKGGTVHNDHVNC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione](/img/structure/B13465655.png)


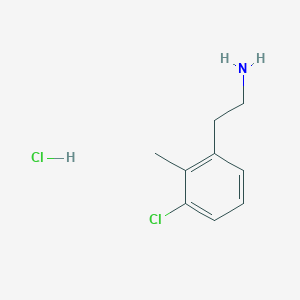
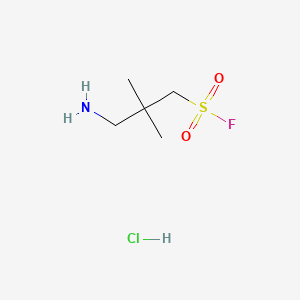
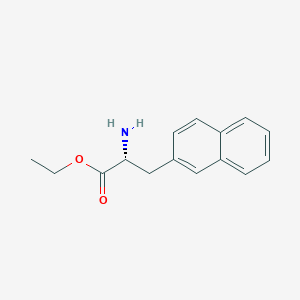
![1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid](/img/structure/B13465694.png)
![Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13465701.png)
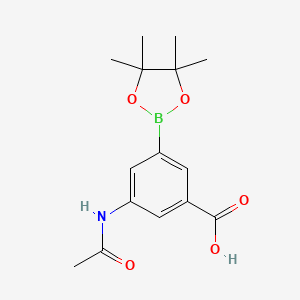
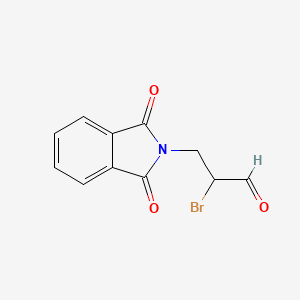
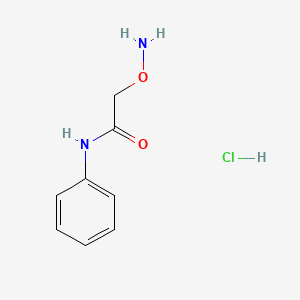
![1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride](/img/structure/B13465721.png)


